Imatinib Meta-methyl-piperazine Impurity-d3
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Overview
Description
Imatinib Meta-methyl-piperazine Impurity-d3 is a deuterated impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors.
Preparation Methods
The synthesis of Imatinib Meta-methyl-piperazine Impurity-d3 involves the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, low reaction condition requirements, high purity, and yield, making it suitable for industrial production.
Chemical Reactions Analysis
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines.
Scientific Research Applications
Imatinib Meta-methyl-piperazine Impurity-d3 is primarily used in pharmaceutical research to study the impurity profile of Imatinib. It is crucial for:
Product Development: Ensuring the purity and safety of Imatinib formulations.
Analytical Method Validation: Developing and validating methods for detecting and quantifying impurities.
Genotoxicity Studies: Assessing the potential genotoxic effects of impurities.
Mechanism of Action
As an impurity, Imatinib Meta-methyl-piperazine Impurity-d3 does not have a direct therapeutic effect. its presence can influence the overall efficacy and safety profile of Imatinib. The impurity may interact with molecular targets and pathways similar to Imatinib, including the inhibition of tyrosine kinase activity, which is crucial for cancer cell proliferation .
Comparison with Similar Compounds
Imatinib Meta-methyl-piperazine Impurity-d3 is unique due to its deuterated piperazine ring. Similar compounds include:
Imatinib EP Impurity A: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide.
Imatinib EP Impurity B: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-(methylpiperazin-1-yl)methyl)benzamide hydrochloride.
Imatinib EP Impurity C: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-(methylpiperazin-1-yl)methyl)benzamide hydrochloride.
These impurities differ in their chemical structure and the presence of specific functional groups, which can affect their behavior and interactions in pharmaceutical formulations.
Properties
CAS No. |
1246819-35-9 |
---|---|
Molecular Formula |
C₂₉H₂₈D₃N₇O |
Molecular Weight |
496.62 |
Synonyms |
3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide-d3; |
Origin of Product |
United States |
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